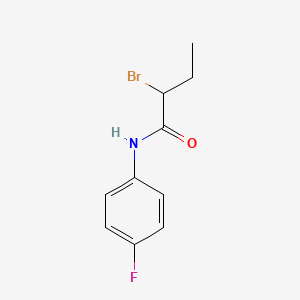

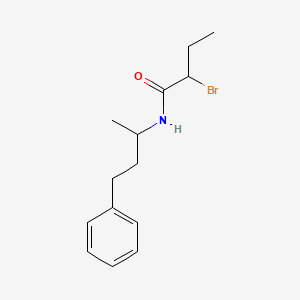

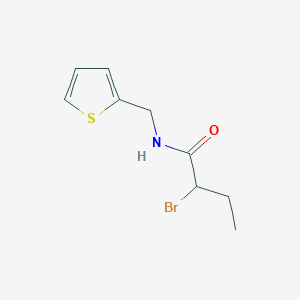

![molecular formula C15H15NO2 B1344611 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid CAS No. 144653-45-2](/img/structure/B1344611.png)

3-([1,1'-Biphenyl]-4-ylamino)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-([1,1’-Biphenyl]-4-ylamino)propanoic acid is a chemical compound . The compound is related to 3-aminopropanoic acid, which has the molecular formula C3H7NO2 .

Synthesis Analysis

The synthesis of similar compounds often involves esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst . Protodeboronation of alkyl boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of related compounds like propanoic acid can be represented two-dimensionally through the regular line structure or Lewis structure . It can also be represented three-dimensionally .Chemical Reactions Analysis

The chemical reactions of related compounds like propanoic acid involve typical acid-base reactions, releasing hydrogen ions in aqueous solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like propanoic acid include a three-carbon structure formed by a carboxyl group (-COOH). It is a weak acid that does not completely ionize in water .科学的研究の応用

Fluorescence Derivatisation in Biological Assays

3-([1,1'-Biphenyl]-4-ylamino)propanoic acid's applications in scientific research are diversified, extending from fluorescence derivatisation to synthetic pathways for medicinal chemistry. A study by Frade et al. (2007) explored the coupling of a similar compound, 3-(Naphthalen-1-ylamino)propanoic acid, with amino acids to create fluorescent derivatives. These derivatives exhibit strong fluorescence, making them beneficial for biological assays due to their enhanced emission properties (Frade, Barros, Moura, & Gonçalves, 2007).

Antiviral Activity through Synthesis of Methylphosphonates

Research conducted by Luo et al. (2012) demonstrates the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation, showcasing antiviral properties against Tobacco mosaic virus (TMV). This illustrates a potential pathway for developing antiviral agents using a foundational structure related to this compound (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).

Tyrosinase Inhibitors for Pharmaceutical Use

A study on novel biphenyl ester derivatives as tyrosinase inhibitors highlights the pharmaceutical importance of biphenyl-based compounds, including those structurally related to this compound. This research suggests significant potential in treatments for conditions related to tyrosinase activity, providing a basis for further exploration in dermatological and therapeutic applications (Kwong, Kumar, Mah, Chia, Quah, Loh, Chandraju, & Lim, 2017).

Inhibition of CYP26A1 Enzyme

Gomaa et al. (2011) explored the inhibitory activity of novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates on the CYP26A1 enzyme, with potential applications in enhancing the biological effects of all-trans retinoic acid (ATRA). This work underscores the therapeutic relevance of compounds structurally akin to this compound in modulating retinoid pathways for medical applications (Gomaa, Bridgens, Aboraia, Veal, Redfern, Brancale, Armstrong, & Simons, 2011).

Polybenzoxazine Precursors for Material Science

Research by Trejo-Machin et al. (2017) highlights the use of phloretic acid, a compound similar to this compound, as a renewable building block for creating polybenzoxazine, a material with potential applications ranging from coatings to advanced composites. This demonstrates the versatility of such compounds in contributing to sustainable material science advancements (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety and Hazards

特性

IUPAC Name |

3-(4-phenylanilino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQKONWODPRUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628894 |

Source

|

| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144653-45-2 |

Source

|

| Record name | N-[1,1'-Biphenyl]-4-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

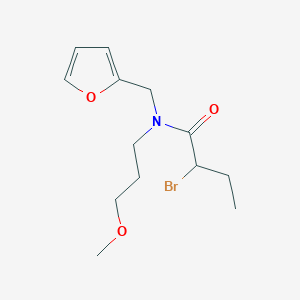

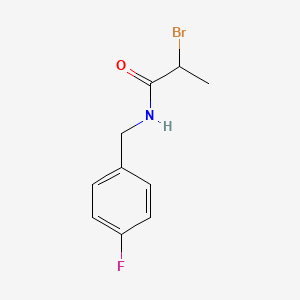

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![3-Chloro-6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazine](/img/structure/B1344560.png)